molecular formula C21H23N3O5 B11367235 2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11367235
M. Wt: 397.4 g/mol
InChI Key: VKMOMDHTDNJDCF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with propionyl chloride to form 2-(2-methoxyphenoxy)propanoic acid. This intermediate is then reacted with 4-(4-propoxyphenyl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.

    Substitution: The phenoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2-formylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)propanoic acid
  • 4-(4-propoxyphenyl)-1,2,5-oxadiazole-3-amine
  • 2-(4-methoxyphenoxy)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse chemical reactivity and potential applications in various fields. The presence of both methoxyphenoxy and propoxyphenyl groups, along with the oxadiazole ring, imparts distinct properties that are not observed in simpler analogs.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H23N3O5/c1-4-13-27-16-11-9-15(10-12-16)19-20(24-29-23-19)22-21(25)14(2)28-18-8-6-5-7-17(18)26-3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

VKMOMDHTDNJDCF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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